molecular formula C18H19NO2 B14790645 2,2-Diphenyl-2-pyrrolidin-3-ylacetic acid

2,2-Diphenyl-2-pyrrolidin-3-ylacetic acid

Cat. No.: B14790645
M. Wt: 281.3 g/mol
InChI Key: VUZKRGHULSJHKU-UHFFFAOYSA-N
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Description

2,2-Diphenyl-2-pyrrolidin-3-ylacetic acid is a compound that features a pyrrolidine ring substituted with two phenyl groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2-pyrrolidin-3-ylacetic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the phenyl groups and the acetic acid moiety. One common method involves the reaction of pyrrolidine with benzaldehyde derivatives under acidic conditions to form the diphenyl-substituted pyrrolidine. This intermediate is then reacted with bromoacetic acid to introduce the acetic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2-pyrrolidin-3-ylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diphenyl-2-pyrrolidin-3-ylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2-pyrrolidin-3-ylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-2-pyrrolidin-3-ylacetic acid is unique due to the combination of the pyrrolidine ring and the diphenylacetic acid structure. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

2,2-diphenyl-2-pyrrolidin-3-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKRGHULSJHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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